molecular formula C19H19FN2O3S B2722822 N-(4-fluorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-53-5

N-(4-fluorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2722822
CAS No.: 850932-53-5
M. Wt: 374.43
InChI Key: IIEKVQGCPWNNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Immunomodulatory Effects

N-(4-fluorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, referred to in some studies as CL 259,763, has been demonstrated to modulate the immune response to tumors. In one study, this compound was shown to modify the reactivity of certain lymphoid cell populations affected by tumor growth, augmenting the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, thereby resulting in marked increases in tumor cell destruction. This suggests potential applications in augmenting host immune responses against tumors (Wang et al., 2004).

Restoration of Cytolytic T-Lymphocyte Response

Another research focused on the restoration of cytolytic T-lymphocyte (CTL) response in mice. The compound was shown to enhance the induction of a CTL response to murine MBL-2 leukemia implanted in its syngeneic host, suggesting its effectiveness in potentiating immune responses to weak antigens as well as restoring alloreactivity in immunocompromised animals (Wang et al., 1988).

Anticancer and Antimicrobial Applications

The synthesis of novel sulfonamide derivatives, including those similar in structure to this compound, has been explored for anticancer and antimicrobial applications. Some derivatives were found to exhibit potent activity against breast and colon cancer cell lines, as well as antibacterial and antifungal activities (Ghorab et al., 2015).

Sulfonation and Glucuronidation Pathways

The compound has also been implicated in studies related to the metabolism of hydroxamic acids, specifically focusing on the role of N,O-sulfonation in the chemical carcinogenesis of aromatic amines. This research is important for understanding the metabolic pathways and potential toxicological implications of sulfonamide derivatives (Mulder & Meerman, 1983).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-2-11-22-12-18(16-5-3-4-6-17(16)22)26(24,25)13-19(23)21-15-9-7-14(20)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEKVQGCPWNNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.